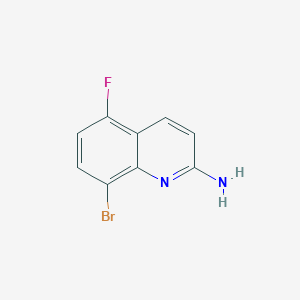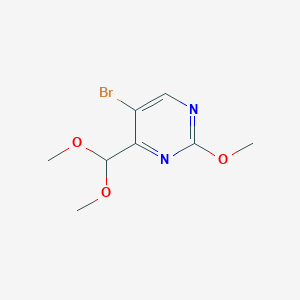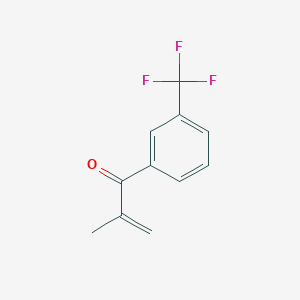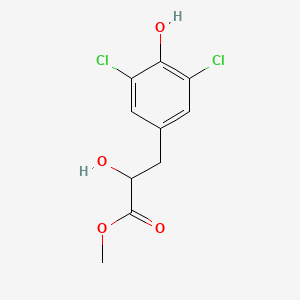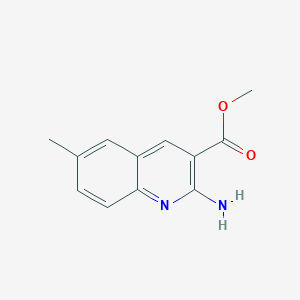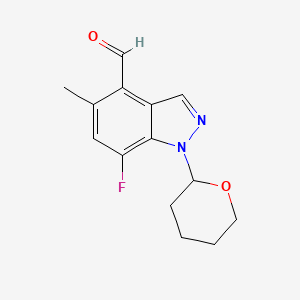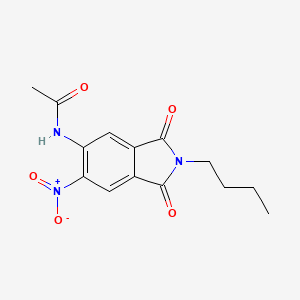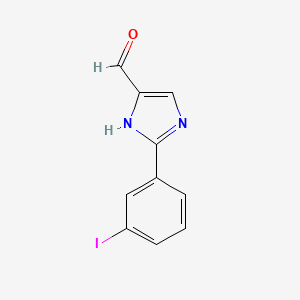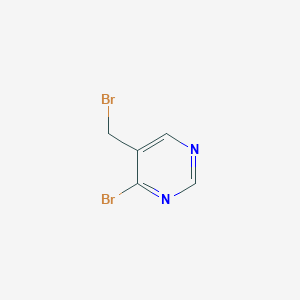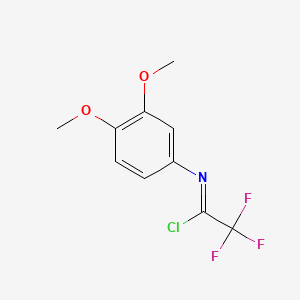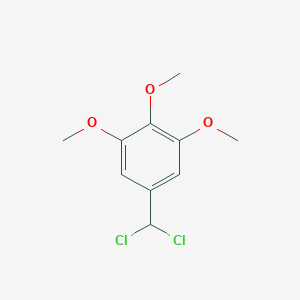
5-(Dichloromethyl)-1,2,3-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dichloromethyl)-1,2,3-trimethoxybenzene: is an organic compound characterized by the presence of a dichloromethyl group and three methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene typically involves the chloromethylation of 1,2,3-trimethoxybenzene. This can be achieved through the reaction of 1,2,3-trimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Zinc chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dichloromethyl)-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-(formyl)-1,2,3-trimethoxybenzene or 5-(carboxyl)-1,2,3-trimethoxybenzene.
Reduction: Formation of 5-(methyl)-1,2,3-trimethoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Dichloromethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
1,2,3-Trimethoxybenzene: A precursor in the synthesis of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene.
5-(Formyl)-1,2,3-trimethoxybenzene: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both dichloromethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H12Cl2O3 |
|---|---|
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
5-(dichloromethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,10H,1-3H3 |
Clave InChI |
JRNYWBDSGQQINH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


